Cas no 859130-94-2 (4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one)

4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
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- 4-[[benzyl(methyl)azaniumyl]methyl]-7-methyl-2-oxochromen-6-olate
- 2H-1-Benzopyran-2-one, 6-hydroxy-7-methyl-4-[[methyl(phenylmethyl)amino]methyl]-
- 4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one
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- インチ: 1S/C19H19NO3/c1-13-8-18-16(10-17(13)21)15(9-19(22)23-18)12-20(2)11-14-6-4-3-5-7-14/h3-10,21H,11-12H2,1-2H3
- InChIKey: PHKVHRNLUBIQSK-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC(C)=C(O)C=C2C(CN(C)CC2=CC=CC=C2)=C1
4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-1866-15mg |
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one |
859130-94-2 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3385-1866-10μmol |
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one |
859130-94-2 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-1866-2μmol |
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one |
859130-94-2 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-1866-5μmol |
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one |
859130-94-2 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-1866-20mg |
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one |
859130-94-2 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-1866-10mg |
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one |
859130-94-2 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-1866-40mg |
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one |
859130-94-2 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3385-1866-2mg |
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one |
859130-94-2 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-1866-4mg |
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one |
859130-94-2 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3385-1866-1mg |
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one |
859130-94-2 | 1mg |
$54.0 | 2023-09-11 |
4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-oneに関する追加情報
Chemical Profile of 4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one (CAS No. 859130-94-2)
4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one, identified by its CAS number 859130-94-2, is a structurally complex organic compound belonging to the chromene class. This molecule has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of both hydroxyl and aminomethyl substituents in its chromene core suggests multifunctionality, making it a promising candidate for further investigation in drug discovery and medicinal chemistry.
The chromene scaffold, characterized by a benzopyranone core, is well-documented for its pharmacological properties. Compounds derived from this scaffold have been explored for their anti-inflammatory, antioxidant, and antimicrobial effects. In particular, the hydroxyl group at the 6-position and the methyl group at the 7-position in 4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one contribute to its potential interactions with biological targets. These structural features may enhance its binding affinity to enzymes or receptors involved in various disease pathways.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Studies utilizing molecular docking simulations have shown that 4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one can interact with proteins such as kinases and transcription factors, which are pivotal in signal transduction cascades. This capability positions the compound as a valuable scaffold for developing small-molecule inhibitors targeting diseases like cancer and neurodegenerative disorders.
The aminomethyl group attached to the benzyl ring introduces an additional layer of reactivity, allowing for further functionalization through chemical modifications. This flexibility makes 4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one a versatile intermediate in synthetic chemistry. Researchers have exploited this property to generate derivatives with enhanced pharmacological profiles, demonstrating its utility in medicinal chemistry libraries.
In vitro studies have begun to elucidate the biological activity of 4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one. Preliminary results indicate that it exhibits moderate antioxidant activity, potentially through scavenging reactive oxygen species (ROS). This property is particularly relevant given the role of oxidative stress in aging and various chronic diseases. Furthermore, its interaction with certain enzymes suggests anti-inflammatory potential, which could be explored further in therapeutic applications.
The synthesis of 4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one involves multi-step organic reactions, including condensation and cyclization processes typical of chromene formation. The introduction of the benzyl(methyl)amino moiety requires careful control of reaction conditions to ensure high yield and purity. Advances in green chemistry principles have led to more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts.
The chromene core's ability to undergo photochemical reactions has also been investigated. Photocatalytic processes can be employed to functionalize the molecule further, opening avenues for applications in photodynamic therapy or as a photosensitizer precursor. These findings highlight the compound's potential beyond traditional pharmaceutical uses.
As interest in natural product-inspired scaffolds grows, 4-{benzyl(methyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one serves as an example of how modifications to known structures can yield novel bioactive compounds. Its unique combination of substituents makes it an attractive candidate for structure-based drug design initiatives aimed at addressing unmet medical needs.
The future direction of research on 4-{benzyl(methyl)aminomethy}l)-6-hydroxy-7-methyl - 2H-chromen - 2 - one (CAS No. 859130 - 94 - 2) may include exploring its role in modulating immune responses or as a lead compound for kinase inhibitors. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications.
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